N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea
Vue d'ensemble
Description
N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea, commonly known as SMT-19969, is a small molecule inhibitor that belongs to the class of urea derivatives. It is a potent and selective inhibitor of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in the sensation of pain and inflammation.
Mécanisme D'action
SMT-19969 works by blocking the N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea ion channel, which is involved in the transmission of pain signals and the regulation of inflammation. By inhibiting N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea, SMT-19969 reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
SMT-19969 has been shown to have a potent analgesic effect in various animal models of pain, including neuropathic pain and inflammatory pain. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SMT-19969 is its high selectivity for N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect.
Orientations Futures
There are several potential future directions for research on SMT-19969. One area of interest is its potential use in cancer therapy, as N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea is overexpressed in many cancer cells. Another area of interest is its potential use in combination with other pain medications, such as opioids, to enhance their analgesic effect and reduce the risk of side effects. Finally, further research is needed to fully understand the mechanism of action of SMT-19969 and its potential applications in various disease states.
Applications De Recherche Scientifique
SMT-19969 has been extensively studied for its potential use in the treatment of various pain and inflammatory conditions, including neuropathic pain, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in cancer therapy, as N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea is overexpressed in many cancer cells.
Propriétés
IUPAC Name |
1-[3-[4-[(2-methylphenyl)methyl]piperidin-1-yl]propyl]-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-19-8-5-6-9-21(19)18-20-12-16-26(17-13-20)15-7-14-24-23(27)25-22-10-3-2-4-11-22/h2-6,8-11,20H,7,12-18H2,1H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEAYDDMEZMWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196307 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.